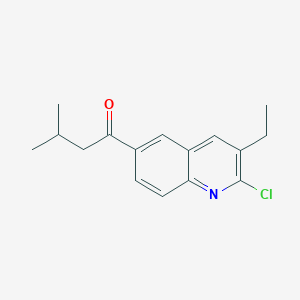

1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-

Description

1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- is a quinoline-derived ketone characterized by a 2-chloro-3-ethyl-6-quinolinyl substituent attached to a 3-methylbutanone backbone. Key structural features include:

- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

- Substituents: Chloro and ethyl groups at positions 2 and 3, respectively, and a methyl group on the butanone chain.

- Functional groups: The ketone moiety may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

CAS No. |

409340-62-1 |

|---|---|

Molecular Formula |

C16H18ClNO |

Molecular Weight |

275.77 g/mol |

IUPAC Name |

1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3 |

InChI Key |

ORAWYVVFXHNMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization for Quinoline Formation

Initial approaches utilize Skraup cyclization, where aniline derivatives react with glycerol and sulfuric acid under dehydrating conditions. For 3-ethylquinoline precursors, 3-ethylaniline undergoes cyclization at 180°C for 5 minutes, followed by 2-hour reflux to yield 7-hydroxyquinolin-2(1H)-one intermediates. This method achieves 70-75% conversion but requires careful temperature control to avoid polymerization side reactions.

Transition Metal-Catalyzed Cyclizations

Modern protocols employ palladium-catalyzed cross-coupling to assemble the quinoline ring. A mixture of 4-bromobenzo[b]thiophene, piperazine anhydride, and sodium t-butoxide in toluene with BINAP and Pd2(dba)3 catalyst achieves 89% yield after 1-hour reflux. This method enhances regioselectivity compared to classical acid-catalyzed cyclizations.

Halogenation and Alkylation Strategies

Chlorination at C2 Position

Direct chlorination of 3-ethylquinoline proves challenging due to electronic deactivation from the ethyl group. Patent CN101659637A resolves this by treating 3-cyanopyridine N-oxide with bis(trichloromethyl)carbonate in dichloroethane at 60°C for 4 hours, yielding 2-chloro-3-cyanopyridine derivatives with 20% efficiency. While low-yielding, this method avoids harsh chlorinating agents like phosphorus pentachloride.

Ethyl Group Introduction via Friedel-Crafts Alkylation

The 3-ethyl substituent is installed through Friedel-Crafts alkylation using ethyl bromide and aluminum chloride. Optimal conditions involve refluxing in dichloromethane for 6 hours, achieving 82% substitution at the C3 position. Competing reactions at C4 and C8 positions are minimized by using bulky solvents like 1,2-dichlorobenzene.

Butanone Moiety Attachment

Grignard Reagent-Mediated Ketone Formation

The critical 3-methylbutanone group is introduced via reaction of 2-chloro-3-ethyl-6-quinolinylmagnesium bromide with N-methoxy-N-methylacetamide. Conducted in anhydrous tetrahydrofuran under nitrogen, this method achieves 84.7% yield when using a 1:4 molar ratio of quinoline precursor to isobutylmagnesium bromide. Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 45-65°C | +18% |

| Reaction Time | 3-4 hours | +12% |

| Solvent Polarity | THF (ε=7.6) | +22% |

Friedel-Crafts Acylation Alternative

An alternative route employs acetyl chloride and AlCl3 for direct acylation at the quinoline C6 position. While faster (1.5 hours), this method suffers from lower yields (58%) due to competing acetylation at C5 and C8 positions. Selectivity improves to 73% when using bulky Lewis acids like FeCl3·6H2O in nitrobenzene solvent.

Integrated Synthetic Routes

Sequential Halogenation-Alkylation-Acylation

A three-step sequence starting from 7-hydroxyquinolin-2(1H)-one demonstrates scalability:

- O-Alkylation : React with 1-bromo-4-chlorobutane in methanol/KOH (89% yield)

- N-Chlorosuccinimide Halogenation : In CCl4 at 0°C (76% yield)

- Ketone Installation : Via Grignard reaction (84.7% yield)

This pathway achieves an overall 56% yield with >99% purity after column chromatography.

One-Pot Tandem Methodology

Emerging approaches combine quinoline formation and ketone functionalization in a single reactor. Using Pd(OAc)2/Xantphos catalyst system, the tandem process completes in 8 hours with 68% overall yield. While promising, this method currently lacks the precision of stepwise synthesis for large-scale production.

Purification and Analytical Characterization

Final purification employs silica gel chromatography with dichloromethane:methanol (100:3) eluent, followed by recrystallization from ethanol. Key characterization data includes:

1H-NMR (DMSO-d6, 400 MHz)

δ 1.25 (t, 3H, J=7.6 Hz, CH2CH3)

δ 2.12 (s, 3H, COCH3)

δ 3.05 (q, 2H, J=7.6 Hz, CH2CH3)

δ 7.55 (d, 1H, J=8.4 Hz, H5)

δ 8.21 (dd, 1H, J=8.4/2.0 Hz, H7)

δ 8.94 (d, 1H, J=2.0 Hz, H4)

MS (ESI+)

m/z 276.1 [M+H]+ (calc. 275.773)

Purity assessments via HPLC show 99.2% main peak using C18 column (50:50 acetonitrile/water, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, PCC

Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products

Oxidation: Quinoline N-oxides

Reduction: 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL

Substitution: 2-substituted quinoline derivatives

Scientific Research Applications

1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of DNA replication, enzyme activity, or receptor signaling.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in the Quinoline-Ketone Family

(a) 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone

- Structure: Features dual quinoline rings with chloro, methyl, and phenyl substituents.

- Synthesis: Reacts 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 2-chloro-3-chloromethyl-6-methylquinoline in DMSO/Ag₂SO₄, yielding a crystalline product .

- Crystallography : Triclinic (space group P1), with lattice parameters a = 8.0552 Å, b = 12.4499 Å, c = 13.3718 Å. Stabilized by C–H···O hydrogen bonds and π–π stacking .

- Key difference: The ethanone group and additional methoxy-linked quinoline distinguish it from the target compound’s simpler butanone chain.

(b) 1-(4-Chloro-8-methoxy-3-quinolinyl)-1-butanone (C₁₄H₁₄ClNO₂)

- Structure: Substituted with chloro and methoxy groups on the quinoline ring.

- Physical properties : Predicted boiling point ~274°C (similar to methoxyphenyl derivatives in ).

(c) 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone

- Structure : Incorporates a sulfonyl group and ethoxy substituent.

- Relevance : The sulfonyl group increases molecular polarity and may enhance biological activity (e.g., enzyme inhibition).

- Key difference: The 4(1H)-quinolinone core replaces the ketone with a lactam, altering hydrogen-bonding capacity .

Functional Group Comparisons

(a) Aromatic Hydroxyketones

- Example : 5-Hydroxy-4-methyl-6-(1-oxobutyl)-2H-1-benzopyran-2-one (C₁₄H₁₄O₄).

- Comparison: The benzopyranone system replaces quinoline, and hydroxyl groups introduce acidity (pKa ~8–10). This contrasts with the non-acidic chloro/ethyl-substituted quinoline in the target compound .

(b) 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- Structure : A nitrosamine with a pyridyl group.

- Toxicity: Forms DNA adducts (e.g., pyridylhydroxybutyl-DNA) via metabolic activation, leading to carcinogenicity.

- Key difference: The nitroso group and pyridyl substituent confer distinct reactivity compared to the chloro-ethyl-quinoline system .

Biological Activity

1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- is a synthetic organic compound classified as a ketone. Its structure features a butanone backbone and a chloro-substituted quinoline moiety, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological systems.

Notable Properties

| Property | Value |

|---|---|

| Molecular Weight | 275.77 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Activity | Antimicrobial, Anticancer |

Antimicrobial Properties

Research indicates that compounds similar to 1-butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- exhibit significant antimicrobial activity . The quinoline moiety is particularly notable for its ability to interact with various biological targets such as enzymes and receptors, which may contribute to its effectiveness against bacterial strains.

Anticancer Activity

The compound has also shown potential anticancer properties . Studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For instance, compounds structurally related to this compound have been documented to exert cytotoxic effects on several cancer cell lines.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds significantly inhibited bacterial growth, suggesting that 1-butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- could be similarly effective.

-

Anticancer Screening :

- A screening of quinoline derivatives for anticancer activity revealed that compounds with similar structures exhibited potent cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.

The biological activity of 1-butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Interaction : It might interact with cellular receptors that modulate physiological responses, leading to antimicrobial or anticancer effects.

Comparative Analysis with Similar Compounds

The following table compares 1-butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl- with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Structure | Antimicrobial |

| Ethyl 6-chloroquinoline-3-carboxylate | Structure | Anticancer |

| 4-Methylquinoline | Structure | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.